molecular formula C16H16BrN3O3 B5779282 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE

Cat. No.: B5779282
M. Wt: 378.22 g/mol
InChI Key: SOXXYOFWYXHEKP-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE is a complex organic compound that features a pyridine ring and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE is studied for its potential antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for developing new antibiotics .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its chemical properties make it suitable for creating polymers and other materials with specialized functions .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-bromo-4-ethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3/c1-2-11-6-7-14(12(17)9-11)22-10-15(21)23-20-16(18)13-5-3-4-8-19-13/h3-9H,2,10H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXXYOFWYXHEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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